4-{(E)-[(3-methylphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)
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Overview
Description
5-(4-Methoxybenzoyloxy)-2-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate is a complex organic compound that features multiple functional groups, including ester, imine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzoyloxy)-2-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
Formation of the imine group: This step involves the condensation of 3-methylbenzaldehyde with an amine to form the imine intermediate.
Esterification: The phenol group is esterified with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final coupling: The imine intermediate is then coupled with the esterified phenol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-Methoxybenzoyloxy)-2-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methoxybenzoate: Similar ester functionality but lacks the imine group.
4-Methoxybenzaldehyde: Contains the methoxy group but lacks the ester and imine functionalities.
3-Methylbenzaldehyde: Contains the methyl group but lacks the ester and imine functionalities.
Uniqueness
5-(4-Methoxybenzoyloxy)-2-[(E)-[(3-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate is unique due to the combination of ester, imine, and methoxy groups within a single molecule
Properties
Molecular Formula |
C30H25NO6 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[3-(4-methoxybenzoyl)oxy-4-[(3-methylphenyl)iminomethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H25NO6/c1-20-5-4-6-24(17-20)31-19-23-11-16-27(36-29(32)21-7-12-25(34-2)13-8-21)18-28(23)37-30(33)22-9-14-26(35-3)15-10-22/h4-19H,1-3H3 |
InChI Key |
NFQXINZUOBPHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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